SPDP-PEG24-acid

Descripción general

Descripción

SPDP-PEG24-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the conjugation of two essential ligands necessary for PROTAC molecule formation, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

SPDP-PEG24-acid is synthesized by linking SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a polyethylene glycol chain terminated with a carboxylic acid group. The synthesis involves the following steps:

Activation of SPDP: SPDP is activated by reacting with a base, forming an intermediate that can react with polyethylene glycol.

PEGylation: The activated SPDP is then reacted with polyethylene glycol to form SPDP-PEG24.

Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of SPDP are activated using industrial-grade bases.

Mass PEGylation: The activated SPDP is reacted with polyethylene glycol in large reactors.

Carboxylation at Scale: The terminal hydroxyl group is converted to a carboxylic acid group using industrial reagents and conditions.

Análisis De Reacciones Químicas

Types of Reactions

SPDP-PEG24-acid undergoes several types of chemical reactions:

Substitution Reactions: The SPDP moiety contains a cleavable disulfide bond that can react with amine and thiol groups.

Common Reagents and Conditions

EDC, DCC, HATU: Used for coupling reactions with primary amines.

Reducing Agents: Used to cleave the disulfide bond in the SPDP moiety.

Major Products

Amine-Conjugated Products: Formed by coupling the carboxylic acid group with primary amines.

Thiol-Conjugated Products: Formed by reacting the SPDP moiety with thiol groups.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

SPDP-PEG24-acid serves as an essential component in the development of drug delivery systems, particularly in the formulation of Antibody-Drug Conjugates (ADCs) . Its PEGylated structure enhances solubility and stability, improving pharmacokinetics and bioavailability of the attached drug.

Case Study: Antibody-Drug Conjugates

In a study examining ADCs, this compound was utilized to conjugate cytotoxic drugs to antibodies, resulting in improved targeting of cancer cells while minimizing systemic toxicity. The PEG component facilitated a longer circulation time in the bloodstream, allowing for enhanced therapeutic efficacy .

Protein Modification

The compound is widely used for PEGylation , a process that involves attaching polyethylene glycol (PEG) chains to proteins or peptides. This modification can enhance protein solubility, stability, and half-life.

Applications:

- Improved Stability : PEGylation with this compound can protect proteins from proteolytic degradation.

- Reduced Immunogenicity : The addition of PEG can mask epitopes that might trigger an immune response, making therapeutic proteins safer for clinical use .

PROTAC Technology

This compound is also integral to the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative molecules designed to induce targeted protein degradation, providing a novel approach to treating diseases such as cancer.

Mechanism:

By linking a target protein to an E3 ligase via this compound, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome. This method allows for precise control over protein levels within cells, offering potential therapeutic advantages over traditional inhibitors .

Surface Modification

The compound is employed in modifying surfaces of biomaterials to enhance their biocompatibility. This application is critical in developing medical devices and implants that interact with biological systems.

Benefits:

- Enhanced Cell Adhesion : By modifying surfaces with this compound, researchers have observed improved cell attachment and proliferation on biomaterials.

- Reduced Protein Adsorption : The hydrophilic nature of PEG reduces non-specific protein adsorption, which is crucial for maintaining device functionality .

Proteomics and Analytical Chemistry

In proteomics, this compound facilitates the crosslinking of proteins for structural studies. This application aids in understanding protein interactions and conformations.

Example:

Crosslinking experiments using this compound have provided insights into complex protein structures and interactions within cellular environments, contributing to advancements in drug discovery and development .

Mecanismo De Acción

SPDP-PEG24-acid exerts its effects by facilitating the formation of PROTACs, which are molecules designed to target specific proteins for degradation. The SPDP moiety contains a cleavable disulfide bond that reacts with thiol groups, while the polyethylene glycol chain provides flexibility and solubility. The carboxylic acid group allows for further conjugation with primary amines, enabling the formation of complex bioconjugates .

Comparación Con Compuestos Similares

Similar Compounds

SPDP-PEG24-propionic acid: A similar compound with a propionic acid group instead of a carboxylic acid group.

Sulfo-LC-SPDP: A cleavable crosslinker with a similar disulfide bond but different functional groups.

Uniqueness

SPDP-PEG24-acid is unique due to its combination of a cleavable disulfide bond, a polyethylene glycol chain, and a terminal carboxylic acid group. This combination provides versatility in conjugation reactions and enhances the solubility and stability of the resulting bioconjugates .

Actividad Biológica

SPDP-PEG24-acid is a specialized polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the conjugation of two essential ligands, thereby enabling selective protein degradation through the ubiquitin-proteasome system. The unique structure of this compound, which includes a cleavable disulfide bond and a carboxylic acid moiety, enhances its utility in various biochemical applications, particularly in drug development and protein research.

Target and Mode of Action

This compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand configuration is critical for the effective targeting and degradation of specific proteins within cells. The compound operates intracellularly, influencing key cellular pathways and processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system, which is essential for protein homeostasis. By promoting the degradation of specific proteins, this compound can modulate various cellular functions, including cell signaling, gene expression, and metabolic processes. For instance, by degrading oncogenic proteins, this compound can potentially inhibit cancer cell proliferation and induce apoptosis .

Pharmacokinetics

The incorporation of PEG into this compound improves its solubility and stability, which enhances its bioavailability in biological systems. This property is particularly advantageous in therapeutic applications where effective delivery to target sites is crucial .

This compound exhibits several notable biochemical properties:

- Cleavable Disulfide Bond : This feature allows for stable yet reversible linking with thiol groups, facilitating precise control over conjugation reactions.

- Hydrophilic PEG Spacer : The PEG component significantly increases solubility in aqueous environments, reducing aggregation and enhancing the stability of bioconjugates formed with this linker .

Cellular Effects

The effects of this compound on cellular processes are profound:

- Protein Degradation : By enabling targeted degradation of specific proteins, it alters cellular environments and can lead to significant changes in cell behavior.

- Modulation of Signaling Pathways : The selective degradation facilitated by this compound can influence various signaling pathways, potentially leading to therapeutic outcomes in diseases such as cancer .

Preparation Methods

The synthesis of this compound involves several key steps:

- Activation of SPDP : The initial step involves activating SPDP through reaction with a base.

- PEGylation : The activated SPDP is then reacted with a PEG chain to form SPDP-PEG24.

- Carboxylation : Finally, the terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using appropriate reagents.

Major Products

This compound can yield various conjugates:

- Amine-Conjugated Products : Formed by coupling with primary amines.

- Thiol-Conjugated Products : Resulting from reactions with thiol groups .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : It is extensively used as a linker in PROTAC synthesis to study protein degradation mechanisms.

- Biology : The compound aids in protein conjugation studies, linking proteins via thiol groups to investigate protein-protein interactions.

- Medicine : It plays a pivotal role in developing targeted therapies aimed at degrading disease-related proteins.

- Industry : Utilized in producing bioconjugates for various industrial applications .

Comparison with Similar Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Cleavable disulfide bond; PEG spacer | Versatile conjugation; improved solubility |

| SPDP-PEG24-propionic acid | Similar structure; propionic acid group | Different functional group affecting reactivity |

| Sulfo-LC-SPDP | Cleavable crosslinker; different functional groups | Specific applications in diagnostics and research |

This compound stands out due to its combination of functionalities that enhance its efficacy in bioconjugation and therapeutic applications .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

-

Targeted Protein Degradation :

- A study demonstrated that using this compound as part of a PROTAC system could effectively degrade mutant oncogenic proteins in cancer cells, leading to reduced proliferation rates and increased apoptosis.

- Protein Conjugation Studies :

- Drug Development Applications :

Propiedades

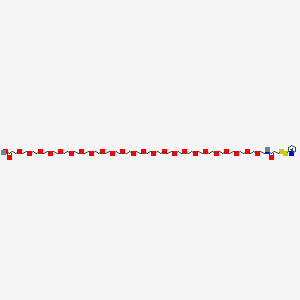

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIVUQZDUBNJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H110N2O27S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1343.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.